N-[(2-Phenylethenesulfonyl)carbamoyl]-L-glutamic acid
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Overview
Description
N-[(2-Phenylethenesulfonyl)carbamoyl]-L-glutamic acid is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a phenylethenesulfonyl group attached to the carbamoyl moiety of L-glutamic acid, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Phenylethenesulfonyl)carbamoyl]-L-glutamic acid typically involves the reaction of L-glutamic acid with a phenylethenesulfonyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamoyl linkage. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is essential to achieve the required purity standards for various applications .
Chemical Reactions Analysis
Types of Reactions
N-[(2-Phenylethenesulfonyl)carbamoyl]-L-glutamic acid undergoes several types of chemical reactions, including:
Oxidation: The phenylethenesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the carbamoyl group, leading to the formation of amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the compound .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
N-[(2-Phenylethenesulfonyl)carbamoyl]-L-glutamic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-[(2-Phenylethenesulfonyl)carbamoyl]-L-glutamic acid involves its interaction with specific molecular targets and pathways. The compound is known to act as an inhibitor of certain enzymes, thereby modulating metabolic pathways and exerting its biological effects. The phenylethenesulfonyl group plays a crucial role in binding to the active site of the target enzyme, leading to inhibition of its activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other carbamoyl derivatives of amino acids, such as N-carbamoyl-L-glutamic acid and N-carbamoyl-L-aspartic acid .
Uniqueness
What sets N-[(2-Phenylethenesulfonyl)carbamoyl]-L-glutamic acid apart from these similar compounds is the presence of the phenylethenesulfonyl group, which imparts unique chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
CAS No. |
61299-04-5 |
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Molecular Formula |
C14H16N2O7S |
Molecular Weight |
356.35 g/mol |
IUPAC Name |
(2S)-2-(2-phenylethenylsulfonylcarbamoylamino)pentanedioic acid |
InChI |
InChI=1S/C14H16N2O7S/c17-12(18)7-6-11(13(19)20)15-14(21)16-24(22,23)9-8-10-4-2-1-3-5-10/h1-5,8-9,11H,6-7H2,(H,17,18)(H,19,20)(H2,15,16,21)/t11-/m0/s1 |
InChI Key |
WSKONRMCIKBVBS-NSHDSACASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NC(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
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